Histatin 5

Übersicht

Beschreibung

Met-Enkephalin, auch bekannt als Methionin-Enkephalin, ist ein natürlich vorkommendes, endogenes Opioidpeptid. Es ist eines der beiden Formen von Enkephalin, das andere ist Leucin-Enkephalin. Met-Enkephalin ist ein Pentapeptid mit der Aminosäuresequenz Tyrosin-Glycin-Glycin-Phenylalanin-Methionin. Es befindet sich hauptsächlich im Nebennierenmark und im gesamten zentralen Nervensystem, einschließlich Striatum, Großhirnrinde, Riechkolben, Hippocampus, Septum, Thalamus und periaquäduktalen Grau .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Met-Enkephalin kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, ein Verfahren, das die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette ermöglicht. Der Prozess umfasst die folgenden Schritte:

Anbindung der ersten Aminosäure: Die erste Aminosäure, typischerweise an der Aminogruppe geschützt, wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe wird entfernt, um die Aminogruppe freizulegen.

Kopplung: Die nächste Aminosäure, ebenfalls geschützt, wird mit einem Kupplungsreagenz wie Dicyclohexylcarbodiimid (DCC) oder Benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphat (BOP) an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wurde.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das endgültige Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Met-Enkephalin beinhaltet die großtechnische SPPS, bei der Automatisierung und Optimierung der Reaktionsbedingungen entscheidend für Effizienz und Ausbeute sind. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Reinigung des synthetisierten Peptids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Met-enkephalin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, typically protected at the amino group, is attached to a solid resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next amino acid, also protected, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of met-enkephalin involves large-scale SPPS, where automation and optimization of reaction conditions are crucial for efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification of the synthesized peptide .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Met-Enkephalin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Methioninrest in Met-Enkephalin kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Die Reduktion von oxidierten Methioninresten kann mit Reduktionsmitteln wie Dithiothreitol (DTT) erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Performsäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DCC oder BOP werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid und Methioninsulfon.

Reduktion: Regeneration von Methionin aus seinen oxidierten Formen.

Substitution: Verschiedene Analoga von Met-Enkephalin mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Met-Enkephalin hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese, -faltung und -wechselwirkungen verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation von Schmerzen, Stress und Immunreaktionen.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Schmerzbehandlung, Krebstherapie und Neuroprotektion.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt

Wirkmechanismus

Met-Enkephalin übt seine Wirkungen aus, indem es an Opioidrezeptoren bindet, hauptsächlich an den Delta-Opioidrezeptor und in geringerem Maße an den Mu-Opioidrezeptor. Nach der Bindung aktiviert es intrazelluläre Signalwege, die zu verschiedenen physiologischen Wirkungen führen, darunter Analgesie, emotionale Regulation und Immunmodulation. Die Bindung von Met-Enkephalin an Opioidrezeptoren hemmt die Freisetzung von Neurotransmittern wie Substanz P und Glutamat, die an der Schmerzübertragung beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Hst-5 is primarily recognized for its potent antifungal activity against Candida albicans, a common opportunistic pathogen. Research indicates that Hst-5 exerts its antifungal effects through a non-lytic mechanism, binding to fungal cell membranes and disrupting mitochondrial function, leading to cell death through the generation of reactive oxygen species (ROS) .

Case Study: Antifungal Efficacy

A study demonstrated that Hst-5 could effectively clear C. albicans infections in a murine model of oral candidiasis. The peptide was delivered via a biocompatible hydrogel, which allowed for sustained release and enhanced therapeutic efficacy .

| Study | Method | Findings |

|---|---|---|

| In vivo evaluation of Hst-5 hydrogel | Mice with oral candidiasis | Significant reduction in fungal burden and inflammation after treatment |

Antibacterial Properties

Beyond its antifungal capabilities, Hst-5 also exhibits antibacterial activity against several ESKAPE pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The peptide has shown up to 99% killing efficiency against planktonic cells of these bacteria .

Case Study: Bactericidal Activity

A study assessed the bactericidal effects of Hst-5 against biofilms formed by P. aeruginosa. The results indicated that while Hst-5 was effective against planktonic cells, its efficacy was reduced against biofilm-associated bacteria, highlighting the challenges in treating biofilm-related infections .

| Pathogen | Killing Efficiency | Biofilm Activity |

|---|---|---|

| S. aureus | 60-70% | Reduced effectiveness |

| P. aeruginosa | >99% | 60% biofilm killing |

Drug Delivery Systems

Hst-5 has been integrated into novel drug delivery systems (NDDS) to enhance the bioavailability and therapeutic index of various drugs. For instance, conjugating Hst-5 with chemotherapy agents has shown promise in improving drug targeting and reducing side effects associated with traditional formulations .

Case Study: Chemotherapy Enhancement

Research focused on the use of Hst-5 in NDDS for delivering taxanes (e.g., paclitaxel) demonstrated improved anticancer activity and reduced toxicity compared to conventional solvent-based formulations .

| Drug | Delivery System | Outcome |

|---|---|---|

| Paclitaxel | Hst-5 conjugate | Enhanced anticancer activity |

Wound Healing Properties

Recent studies have highlighted the wound healing properties of Hst-5, suggesting its potential application in regenerative medicine. The peptide promotes cell migration and tissue repair processes, making it a candidate for topical applications in wound care .

Case Study: Wound Healing Efficacy

In vitro studies showed that Hst-5 significantly enhances fibroblast migration, a critical step in wound healing. This was further supported by histopathological evaluations in animal models where Hst-5-treated wounds exhibited faster closure rates .

| Application | Effect Observed |

|---|---|

| Topical application | Enhanced fibroblast migration |

Wirkmechanismus

Met-enkephalin exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor and, to a lesser extent, the mu-opioid receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological effects, including analgesia, emotional regulation, and immune modulation. The binding of met-enkephalin to opioid receptors inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Leucin-Enkephalin: Eine weitere Form von Enkephalin mit der Aminosäuresequenz Tyrosin-Glycin-Glycin-Phenylalanin-Leucin.

Beta-Endorphin: Ein längeres endogenes Opioidpeptid mit starken analgetischen Wirkungen.

Dynorphin: Ein endogenes Opioidpeptid, das hauptsächlich an Kappa-Opioidrezeptoren bindet

Einzigartigkeit von Met-Enkephalin

Met-Enkephalin ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den Delta-Opioidrezeptor, was es von anderen endogenen Opioiden unterscheidet. Seine relativ kurze Wirkdauer und spezifische Verteilung im zentralen Nervensystem machen es zu einer wertvollen Verbindung für die Untersuchung der Opioidrezeptorfunktion und die Entwicklung gezielter Therapien .

Biologische Aktivität

Histatin 5 (Hst 5) is a prominent antimicrobial peptide found in human saliva, recognized for its significant biological activities, particularly against fungal and bacterial pathogens. This article explores the mechanisms of action, interactions, and therapeutic potential of Hst 5, supported by data tables and case studies.

Overview of this compound

Composition and Structure

this compound is a cationic peptide composed of 24 amino acids, rich in histidine residues. Its structure allows it to interact effectively with microbial membranes, contributing to its antimicrobial properties.

Source and Function

Hst 5 is primarily secreted by salivary glands and plays a crucial role in maintaining oral health by inhibiting the growth of pathogens such as Candida albicans and various ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloacae) .

This compound exhibits its biological activity through several mechanisms:

-

Membrane Interaction

Hst 5 can destabilize bacterial membranes without permeabilizing them, which is a unique trait among antimicrobial peptides . This destabilization leads to cell death through various pathways. -

Cytoplasmic Targets

After internalization into the cytoplasm via energy-dependent pathways, Hst 5 targets mitochondria in C. albicans, inducing the formation of reactive oxygen species (ROS) that contribute to fungal cell death . -

Energy-Dependent Killing

The killing activity of Hst 5 is energy-dependent; inhibiting cellular metabolism significantly reduces its efficacy against bacteria like E. faecium . -

Interaction with Salivary Proteins

Hst 5 interacts with other salivary proteins, such as salivary amylase. This interaction can modulate its antifungal activity; for instance, complex formation with amylase reduces Hst 5's effectiveness against fungi .

Antifungal Activity Against Candida albicans

A study demonstrated that Hst 5 exhibits potent fungicidal activity against C. albicans. The percentage of cells killed increased over time: approximately 20% at 1 minute, rising to over 78% after five hours . The study highlighted that the mechanism involves both membrane destabilization and intracellular targets.

ESKAPE Pathogens

Another investigation assessed Hst 5's activity against ESKAPE pathogens. The results indicated that while Hst 5 effectively killed most ESKAPE bacteria, its action varied among different species. Notably, it was less effective against K. pneumoniae, suggesting species-specific responses to the peptide .

Data Tables

| Pathogen | Killing Percentage at 1 Min | Killing Percentage at 1 Hour | Killing Percentage at 5 Hours |

|---|---|---|---|

| E. faecium | 20.3% | 66.1% | 78.1% |

| S. aureus | TBD | TBD | TBD |

| A. baumannii | TBD | TBD | TBD |

| C. albicans | TBD | TBD | TBD |

(TBD = To Be Determined based on further studies)

Therapeutic Potential

Given its potent antimicrobial properties, Hst 5 has potential therapeutic applications in treating oral infections and possibly systemic infections caused by resistant pathogens. Its ability to act on various bacterial strains makes it a candidate for developing new antimicrobial agents.

Eigenschaften

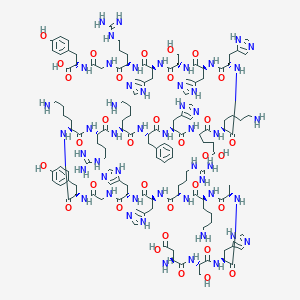

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXBMTJGDUPBBN-VPKNIDFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C133H195N51O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3036.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115966-68-2 | |

| Record name | Histatin 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115966682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.